6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro-

Description

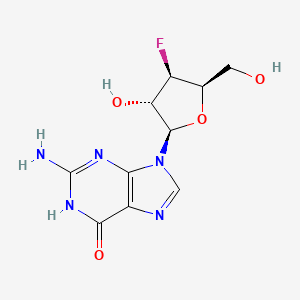

This compound, also known as 3'-deoxy-3'-fluoro-β-D-xylo-inosine, is a nucleoside analog characterized by a purine base (guanine derivative) linked to a modified sugar moiety. The sugar component is a β-D-xylofuranosyl group with a 3-deoxy-3-fluoro substitution, which confers resistance to enzymatic degradation and enhances antiviral activity .

Properties

IUPAC Name |

2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOWHLFGBWKXJC-AYQXTPAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154723 | |

| Record name | 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125291-15-8 | |

| Record name | 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125291158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- is a purine nucleoside derivative with potential therapeutic applications, particularly in antiviral and anticancer treatments. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a purine base linked to a modified sugar moiety. Its molecular formula is , with a molecular weight of approximately 285.087 g/mol. The presence of fluorine in the sugar component enhances its stability and bioactivity.

The biological activity of 6H-Purin-6-one can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound acts as an analog of nucleotides, interfering with viral RNA synthesis. Studies have shown that it can inhibit the replication of various viruses by mimicking the natural substrates required for viral polymerases .

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis in L1210 leukemia cells, suggesting its potential as an anticancer agent .

- Substrate for Enzymes : The compound is a substrate for adenosine deaminase and adenosine kinase, which are crucial in nucleotide metabolism. Its conversion to active metabolites enhances its therapeutic efficacy .

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral properties of various nucleoside analogs, 6H-Purin-6-one demonstrated significant inhibition against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) in vitro. The half-maximal inhibitory concentration (IC50) values were notably low, indicating high potency .

- Cytotoxicity in Cancer Cells : A comparative analysis of different purine derivatives revealed that 6H-Purin-6-one had a more pronounced cytotoxic effect on cancer cell lines compared to standard treatments. The study utilized flow cytometry to assess apoptosis rates, showing over 70% apoptosis in treated cells after 48 hours .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HSV and HIV | |

| Antitumor | Induction of apoptosis in L1210 | |

| Enzymatic Substrate | Substrate for adenosine deaminase |

Table 2: Comparative Cytotoxicity

Scientific Research Applications

Antiviral Applications

One of the primary applications of this compound is in the development of antiviral agents. Analogous compounds have shown efficacy against various viral infections, particularly hepatitis B virus (HBV).

Case Studies

- Hepatitis B Virus (HBV) Inhibition : A study demonstrated that fluorinated nucleoside analogs effectively inhibited HBV replication in vitro and in vivo. The mechanism involved the incorporation of the analog into viral DNA during replication, leading to termination of the chain .

- Resistance Studies : Research on drug-resistant HBV mutants revealed that certain modifications to nucleoside analogs could enhance their efficacy against resistant strains. This highlights the importance of structural variations in developing effective antiviral therapies .

Gene Editing and RNA Technologies

Another significant application of this compound lies in gene editing technologies, particularly in RNA editing.

RNA Editing Mechanism

The compound can be utilized in the design of oligonucleotides that target specific RNA sequences for editing. By incorporating modified nucleotides into RNA strands, researchers can achieve precise modifications that may alter gene expression or correct genetic defects .

Case Studies

- Oligonucleotide Therapeutics : Research has shown that oligonucleotides containing purine derivatives can effectively modulate gene expression by targeting mRNA for degradation or modification . These findings are crucial for developing therapies for genetic disorders and cancers.

- CRISPR Technology Enhancements : The incorporation of such purine derivatives into CRISPR systems may improve the efficiency and specificity of gene editing processes, allowing for more precise interventions in genomic sequences .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Modifications in Sugar Moieties

The antiviral activity of nucleoside analogs heavily depends on modifications to the sugar moiety. Below is a detailed comparison:

Target Compound :

- Structure: 3-Deoxy-3-fluoro-β-D-xylofuranosyl.

- Key Feature : Fluorine at the 3' position prevents hydroxylation, reducing metabolic inactivation.

- CAS: Referenced indirectly via synonyms (e.g., 3'-deoxy-3'-fluoro-β-D-xylo-inosine) .

2',2'-Difluorodeoxyguanosine (dFdG, LY223592) :

- Structure: 2-Deoxy-2,2-difluoro-D-erythro-pentofuranosyl .

- Key Feature : Two fluorine atoms at the 2' position enhance stability against phosphorylases.

- Application : Demonstrates activity against DNA viruses and some RNA viruses by inhibiting viral polymerases .

- CAS : 103828-82-6 .

9-beta-D-Arabinofuranosylguanine (ara-G) :

- Structure: β-D-arabinofuranosyl (2' hydroxyl group in axial position, unlike xylose's 3' hydroxyl).

- Key Feature : Altered sugar configuration reduces cross-resistance with other nucleoside analogs.

- Application : Used in T-cell leukemia due to selective toxicity in lymphoid cells .

- CAS: Referenced under multiple synonyms (e.g., 9-beta-D-arabinofuranosyl guanine) .

Ganciclovir (GCV) :

- Structure : 1,3-Dihydroxypropan-2-yloxymethyl substituent instead of a cyclic sugar.

- Key Feature : Acyclic side chain mimics deoxyribose, enabling phosphorylation by viral kinases.

- Application : Broad-spectrum activity against herpesviruses (CMV, HSV) .

Lobucavir (Cyclobut-G) :

Pharmacological and Biochemical Properties

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight | LogP | Solubility |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₂FN₅O₄ | 293.23 | -0.5 | Moderate (aqueous) |

| dFdG | C₁₀H₁₁F₂N₅O₄ | 311.22 | 0.2 | High |

| Ara-G | C₁₀H₁₃N₅O₅ | 283.24 | -1.8 | Low |

| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | -2.1 | Moderate |

| Lobucavir | C₁₁H₁₅N₅O₃ | 265.27 | -0.6 | High |

Research Findings and Clinical Relevance

- Target Compound: Preclinical studies highlight its potency against HCV replicons, with EC₅₀ values in the nanomolar range. Fluorine substitution at 3' improves metabolic stability compared to non-fluorinated analogs .

- Lobucavir: Phase III trials for HBV demonstrated viral load reduction but were halted due to carcinogenicity in long-term animal studies .

Q & A

Basic Research Questions

Q. How can the structural identity of the compound be confirmed experimentally?

- Methodological Answer: Use a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the sugar moiety’s fluorination at the 3′-position and purine ring substitution. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate the molecular formula (e.g., C₁₁H₁₃FN₅O₃). X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the β-D-xylofuranosyl configuration .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to varied temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and pH (3–9). Monitor degradation via HPLC with UV detection (λ = 260 nm for purine absorbance). Degradation products (e.g., defluorinated analogs) should be characterized using LC-MS .

Q. What safety precautions are critical when handling this fluorinated nucleoside analog?

- Methodological Answer: Follow GHS hazard guidelines : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) and respiratory protection (H335). In case of exposure, rinse eyes with water for 15+ minutes and consult medical advice. Store in a ventilated, dry area away from oxidizers .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

- Methodological Answer: Test solubility in DMSO (≤1% v/v) , PBS (pH 7.4), and cell culture media. For poor aqueous solubility, employ co-solvents (e.g., cyclodextrins) or lipid-based nanoparticles. Validate biocompatibility using cell viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this 3′-fluoro-xylofuranosyl purine analog?

- Methodological Answer: Apply factorial design experiments to evaluate factors like reaction temperature (60–100°C), glycosylation catalyst (e.g., TMSOTf vs. SnCl₄), and protecting groups (acetyl vs. benzoyl). Use HPLC to quantify yield and purity. Statistical tools (ANOVA) can identify significant variables .

Q. What mechanisms underlie its reported antiviral activity, and how does fluorination modulate efficacy?

- Methodological Answer: Compare inhibition of viral polymerases (e.g., RNA-dependent RNA polymerase) with non-fluorinated analogs. Fluorination at 3′-position may enhance metabolic stability by resisting enzymatic dephosphorylation. Use radiolabeled (³H/¹⁴C) compounds to track intracellular phosphorylation and incorporation into viral RNA .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer: Standardize assay conditions (e.g., exposure time, serum concentration). Test metabolite profiles (e.g., hypoxanthine release) via LC-MS to identify cell-specific activation pathways. Cross-validate with isogenic cell lines (e.g., wild-type vs. nucleoside transporter-deficient) .

Q. What structure-activity relationships (SAR) guide modifications to improve target selectivity?

- Methodological Answer: Synthesize analogs with variations at the 2-amino group (e.g., methyl, hydroxy) and sugar pucker (C2′-endo vs. C3′-endo). Evaluate binding affinity via surface plasmon resonance (SPR) and antiviral IC₅₀ values. Correlate with computational docking to viral/host enzymes .

Q. How to develop a robust analytical method for quantifying low concentrations in biological matrices?

- Methodological Answer: Optimize reverse-phase HPLC with a C18 column (2.6 µm, 100 Å), mobile phase (10 mM ammonium acetate:acetonitrile gradient), and tandem MS detection (MRM mode). Validate linearity (1–500 ng/mL), recovery (>85%), and matrix effects using spike-recovery experiments in plasma/urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.